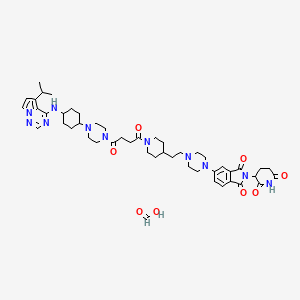
PROTAC IRAK3 degrade-1 (formic)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC IRAK3 degrade-1 (formic) is a potent and selective degrader of interleukin-1 receptor-associated kinase 3 (IRAK3). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which is designed to target and degrade specific proteins within cells. PROTAC IRAK3 degrade-1 (formic) has an IC50 value of 5 nanomolar, indicating its high efficacy in degrading IRAK3 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC IRAK3 degrade-1 (formic) involves multiple steps, including the preparation of the ligand for the protein of interest (IRAK3) and the ligand for the E3 ubiquitin ligase, connected by a suitable linker. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production of PROTAC IRAK3 degrade-1 (formic) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC IRAK3 degrade-1 (formic) primarily undergoes binding and degradation reactions. It forms a ternary complex with IRAK3 and the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of IRAK3 by the proteasome .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of PROTAC IRAK3 degrade-1 (formic) include dimethyl sulfoxide (DMSO) for solubilization and various organic solvents for purification. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal activity .
Major Products
The major product of the reaction involving PROTAC IRAK3 degrade-1 (formic) is the degraded form of IRAK3, which is targeted for proteasomal degradation. This results in the reduction of IRAK3 levels within the cell .
Wissenschaftliche Forschungsanwendungen
PROTAC IRAK3 degrade-1 (formic) has a wide range of scientific research applications:
Wirkmechanismus
PROTAC IRAK3 degrade-1 (formic) exerts its effects by forming a ternary complex with IRAK3 and the E3 ubiquitin ligase cereblon (CRBN). This complex facilitates the ubiquitination of IRAK3, marking it for degradation by the proteasome. The degradation of IRAK3 leads to the suppression of pro-inflammatory signaling pathways in innate leukocytes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
PROTAC IRAK3 degrade-1 (formic) is unique in its high selectivity and potency for degrading IRAK3. Its IC50 value of 5 nanomolar is significantly lower than that of many other PROTAC molecules, indicating its superior efficacy .
Eigenschaften
Molekularformel |
C48H65N11O8 |
|---|---|
Molekulargewicht |
924.1 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[2-[1-[4-oxo-4-[4-[4-[(5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazin-4-yl)amino]cyclohexyl]piperazin-1-yl]butanoyl]piperidin-4-yl]ethyl]piperazin-1-yl]isoindole-1,3-dione;formic acid |
InChI |
InChI=1S/C47H63N11O6.CH2O2/c1-31(2)36-16-20-57-43(36)44(48-30-49-57)50-33-3-5-34(6-4-33)53-25-27-56(28-26-53)42(61)12-11-41(60)55-18-14-32(15-19-55)13-17-52-21-23-54(24-22-52)35-7-8-37-38(29-35)47(64)58(46(37)63)39-9-10-40(59)51-45(39)62;2-1-3/h7-8,16,20,29-34,39H,3-6,9-15,17-19,21-28H2,1-2H3,(H,48,49,50)(H,51,59,62);1H,(H,2,3) |
InChI-Schlüssel |
BFLIYXLHZMYACM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C2C(=NC=NN2C=C1)NC3CCC(CC3)N4CCN(CC4)C(=O)CCC(=O)N5CCC(CC5)CCN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


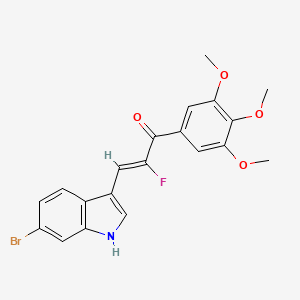
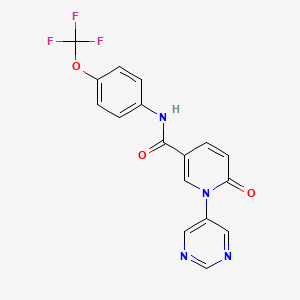
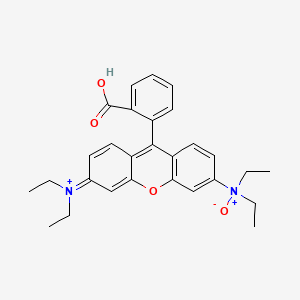
![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)
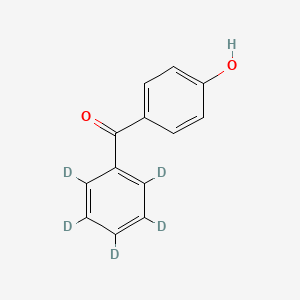
![(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400745.png)
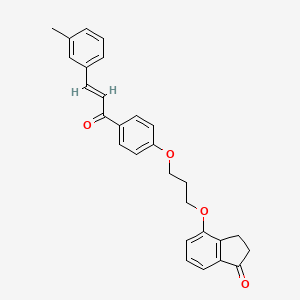
![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)
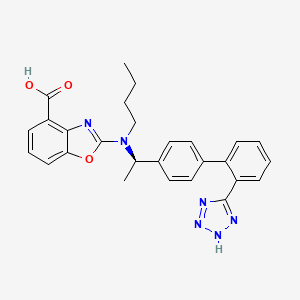
![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)
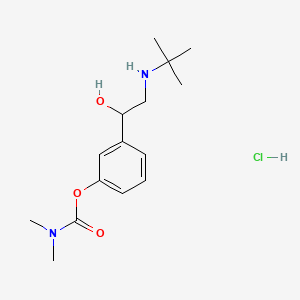
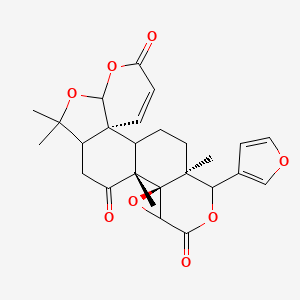
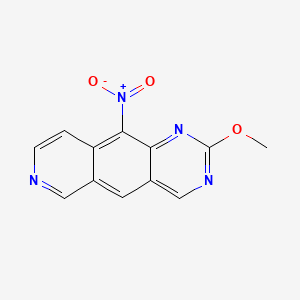
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)
